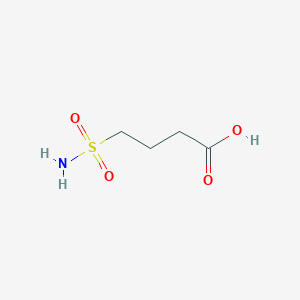

4-sulfamoylbutanoic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-sulfamoylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPGKWICGUBROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378370 | |

| Record name | 4-Sulfamoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175476-52-5 | |

| Record name | 4-Sulfamoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminosulfonyl)-buttersäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-sulfamoylbenzoic acid for researchers

An In-depth Technical Guide to the Physicochemical Properties of 4-Sulfamoylbenzoic Acid for Researchers

This guide provides a comprehensive overview of the core physicochemical properties of 4-sulfamoylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams to support laboratory work and theoretical understanding.

Chemical Identity and Structure

4-Sulfamoylbenzoic acid, also known as carzenide, is an organic compound featuring both a carboxylic acid and a sulfonamide functional group attached to a benzene ring.[1][2] Its structure plays a crucial role in its chemical and biological activities.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-sulfamoylbenzoic acid |

| CAS Number | 138-41-0[3] |

| Molecular Formula | C₇H₇NO₄S[3] |

| Molecular Weight | 201.20 g/mol [3] |

| SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)N[4] |

| InChI | InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)[4] |

Physicochemical Properties

The physicochemical properties of 4-sulfamoylbenzoic acid are critical for its handling, formulation, and mechanism of action in biological systems. These properties are summarized in the table below.

Table 2: Physicochemical Data of 4-Sulfamoylbenzoic Acid

| Property | Value |

| Melting Point | 285-295 °C[5] |

| Boiling Point | 449.0 ± 47.0 °C (Predicted)[5] |

| Water Solubility | 453 mg/L at 25 °C[5] |

| pKa | 3.50 at 25 °C[5] |

| logP (XLogP3) | 0.5[4] |

| Appearance | White to off-white crystalline powder[1][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-sulfamoylbenzoic acid are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental conditions.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

-

Sample Preparation: Finely powder a small amount of 4-sulfamoylbenzoic acid.[7]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8] Gently tap the sealed bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[8]

-

Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point of 285 °C. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.[8]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.[8]

Boiling Point Determination (for high-boiling solids)

While 4-sulfamoylbenzoic acid is a solid at room temperature, its predicted boiling point is high. The following is a general method for determining the boiling point of high-boiling organic compounds.

Protocol:

-

Apparatus Setup: Place a small amount of the substance into a small test tube or fusion tube.[9]

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.[9][10]

-

Heating: Heat the test tube in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11][12]

-

Boiling Point Reading: When a continuous stream of bubbles is observed, remove the heat source. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[11][12]

Solubility Determination

This protocol outlines a method to determine the solubility of 4-sulfamoylbenzoic acid in water.

Protocol:

-

Sample Preparation: Weigh a specific amount of 4-sulfamoylbenzoic acid (e.g., 10 mg) into a vial.[13]

-

Solvent Addition: Add a known volume of deionized water (e.g., 1 mL) to the vial.[13]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. An overhead shaker can be used for this purpose.[13]

-

Phase Separation: After equilibration, centrifuge the sample to separate the undissolved solid from the supernatant.[13]

-

Quantification: Carefully extract the supernatant and determine the concentration of the dissolved 4-sulfamoylbenzoic acid using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in mg/L or mol/L.

pKa Determination

The pKa value indicates the acidity of a compound. Potentiometric titration is a common method for its determination.

Protocol:

-

Solution Preparation: Prepare a standard solution of 4-sulfamoylbenzoic acid of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is low).[14][15]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.

Protocol:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.[16]

-

Compound Distribution: Dissolve a known amount of 4-sulfamoylbenzoic acid in the water-saturated n-octanol. Add an equal volume of the n-octanol-saturated water.[16]

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).[16]

-

Phase Separation: Allow the two phases (n-octanol and water) to separate completely. Centrifugation may be required.

-

Quantification: Determine the concentration of 4-sulfamoylbenzoic acid in both the n-octanol and the aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).[17]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[18]

Biological Activity and Signaling Pathway

4-Sulfamoylbenzoic acid is a known inhibitor of carbonic anhydrases (CAs).[3][19] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[21][22]

The inhibitory action of 4-sulfamoylbenzoic acid on carbonic anhydrase is a key aspect of its biological function.

Caption: Inhibition of membrane-bound carbonic anhydrase by 4-sulfamoylbenzoic acid.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of 4-sulfamoylbenzoic acid.

Caption: Workflow for determining physicochemical properties.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scbt.com [scbt.com]

- 4. Carzenide | C7H7NO4S | CID 8739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carzenide | 138-41-0 [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. materialneutral.info [materialneutral.info]

- 14. researchgate.net [researchgate.net]

- 15. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-sulfamoylbenzoic acid structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, primarily as enzyme inhibitors and receptor modulators.[1][4] The core structure, consisting of a benzoic acid moiety and a sulfonamide group, provides a unique platform for designing potent and selective therapeutic agents.[1] Modifications of the N-substituents on the sulfonamide nitrogen, as well as alterations to the benzoic acid ring, have allowed researchers to fine-tune the pharmacological properties of these derivatives to target specific enzymes and receptors involved in various pathologies, including glaucoma, cancer, inflammation, and metabolic diseases.[1][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-sulfamoylbenzoic acid derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key experimental workflows.

General Synthesis of 4-Sulfamoylbenzoic Acid Derivatives

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process that is amenable to the generation of diverse compound libraries.[1][6] The most common synthetic route commences with the chlorosulfonation of a benzoic acid derivative, followed by the reaction of the resulting sulfonyl chloride with a primary or secondary amine to form the sulfonamide.[1][6] Subsequent hydrolysis of an ester protecting group on the benzoic acid yields the final product.[1]

General Synthetic Workflow

The logical flow for synthesizing N-substituted 4-sulfamoylbenzoic acid derivatives is outlined below. The process begins with commercially available starting materials and proceeds through two principal chemical transformations: sulfonamide formation and ester hydrolysis.[1]

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.

Structure-Activity Relationship Studies

The biological activity of 4-sulfamoylbenzoic acid derivatives is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the benzoic acid ring. The following sections summarize the SAR for different biological targets.

Carbonic Anhydrase Inhibition

4-Sulfamoylbenzoic acid derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][7] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.[7]

A series of benzamides incorporating 4-sulfamoyl moieties were synthesized by reacting 4-sulfamoylbenzoic acid with primary and secondary amines and amino acids. These compounds were investigated as inhibitors of several human (h) CA isoforms. The human isoforms hCA II, VII, and IX were inhibited in the low nanomolar or subnanomolar ranges, while hCA I was slightly less sensitive to inhibition.[7]

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Sulfamoylbenzoic Acid Derivatives [7]

| Compound | R Group on Amide | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) |

| 3a | Ethyl | 334 | 15.3 | 8.9 | 25.4 |

| 3c | Propargyl | 85.3 | 5.8 | 3.1 | 12.8 |

| 3f | Valyl | 68.4 | 1.2 | 0.55 | 7.3 |

| 3i | Aspartyl | 57.8 | 0.8 | 0.31 | 5.1 |

| 3j | Alanyl | 72.1 | 1.0 | 0.42 | 6.2 |

| AAZ * | - | 250 | 12 | 2.5 | 25 |

*Acetazolamide (AAZ) was used as a standard inhibitor for comparison.

From the data in Table 1, the following structure-activity relationships can be deduced:

-

hCA I Inhibition : The ethyl derivative (3a ) was the weakest inhibitor, while compounds incorporating propargyl, valyl, aspartyl, and alanyl moieties (3c, 3f, 3i, 3j ) showed medium potency.[7]

-

hCA II, VII, and IX Inhibition : These isoforms were inhibited in the low nanomolar or subnanomolar ranges by the synthesized derivatives.[7]

Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

A series of sulfamoylbenzoic acids, sulfamoyl-benzamides, and bis-sulfonamide-carboxamides were synthesized and evaluated for their inhibitory activity against h-NTPDase isoforms 1, 2, 3, and 8.[6] These enzymes are involved in various physiological and pathological processes, including thrombosis, diabetes, inflammation, and cancer.[6]

The study was divided into three groups of compounds:

-

Group A: Sulfamoylbenzoic acids (2a-2e)

-

Group B: Sulfamoyl-benzamides (3a-3j)

-

Group C: Bis-sulfonamide-carboxamides (4a-4e)

Table 2: Inhibitory Activity of 4-Sulfamoylbenzoic Acid Derivatives against h-NTPDase Isoforms [6]

| Compound | Structure | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 2a | N-cyclopropyl-4-sulfamoylbenzoic acid | >100 | >100 | 1.32 ± 0.06 | >100 |

| 2b | N-morpholino-4-sulfamoylbenzoic acid | >100 | >100 | >100 | >100 |

| 3e | N-(4-bromophenyl)-4-(morpholinosulfonyl)benzamide | 17.49 ± 1.23 | >100 | >100 | >100 |

| 3f | N-(4-chlorophenyl)-4-(morpholinosulfonyl)benzamide | >100 | 0.27 ± 0.08 | >100 | >100 |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | >100 | >100 | >100 |

| 3j | N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide | >100 | 0.29 ± 0.07 | >100 | >100 |

| 4d | Bis-sulfonamide-carboxamide derivative | >100 | 0.13 ± 0.01 | >100 | >100 |

Key SAR observations from this study include:

-

The N-cyclopropyl substitution on the sulfonyl group (2a ) was favorable for the inhibition of h-NTPDase3.[6]

-

The presence of a heterocyclic morpholine ring attached to the sulfonyl group generally led to selective inhibition. For instance, compound 3e was a selective inhibitor of h-NTPDase1, while 3f and 3j were selective for h-NTPDase2.[6]

-

Compound 3i was the most potent inhibitor of h-NTPDase1.[6]

-

Compounds 3f , 3j , and 4d were potent and selective inhibitors of h-NTPDase2.[6]

Lysophosphatidic Acid (LPA) Receptor Agonism

Sulfamoyl benzoic acid (SBA) analogues were designed and synthesized as specific agonists of the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects.[4]

Table 3: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at LPA Receptors [4]

| Compound | Modification | LPA2 EC50 (nM) | LPA1/3/4/5 Activity |

| 4 | Parent Scaffold | Potent Agonist | No LPA3 antagonist activity up to 10 µM |

| 8a | Methoxy group on phenyl head | Weak Agonist | Not specified |

| 8b | Bromo group on phenyl head | More potent than 4 | Not specified |

| 7a/7b | Isoindolyl-1,3-dione or indolyl-2,3-dione tail | Abolished activation up to 10 µM | Not specified |

| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 | Specific for LPA2 |

The SAR for LPA2 agonism revealed that:

-

Electron-withdrawing groups on the phenyl head group (e.g., bromo in 8b ) increased potency compared to the parent compound 4 , while electron-donating groups (e.g., methoxy in 8a ) resulted in weak activity.[4]

-

The tail group is crucial for activity, as replacing the 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail with isoindolyl-1,3-dione or indolyl-2,3-dione (7a and 7b ) abolished agonist activity.[4]

Experimental Protocols

General Synthesis of Sulfamoyl-Benzamide Derivatives[6]

-

Chlorosulfonation: The starting benzoic acid is treated with a slight excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.

-

Sulfonamide Formation: The sulfonyl chloride is then reacted with various amines (e.g., cyclopropylamine, morpholine, p-bromoaniline) to synthesize the respective sulfamoylbenzoic acids.

-

Amide Coupling: The synthesized sulfamoylbenzoic acids are subjected to standard carbodiimide coupling conditions using EDC and catalytic DMAP in a co-solvent system of DCM and DMF to form the final sulfamoyl-benzamide derivatives.

h-NTPDase Inhibition Assay (Malachite Green Assay)[6]

This assay is used to determine the enzyme inhibitory potential of the synthesized compounds against h-NTPDase isoforms.

Caption: Workflow for the malachite green-based h-NTPDase inhibition assay.

LPA Receptor Activation Assay[4]

LPA receptor activation can be quantified by measuring the transient mobilization of intracellular Ca2+ using the fluorescent indicator dye Fura-2AM.

Conclusion

The 4-sulfamoylbenzoic acid scaffold is a privileged structure in drug discovery, serving as a template for the development of potent and selective inhibitors of various enzymes and modulators of receptors. The structure-activity relationship studies summarized in this guide highlight the importance of systematic modifications to the core structure to achieve desired pharmacological profiles. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate novel derivatives. Further exploration of the chemical space around the 4-sulfamoylbenzoic acid core holds promise for the discovery of new therapeutic agents for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Sulfamoylbenzoic acid 97 138-41-0 [sigmaaldrich.com]

- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Diuretic Powerhouse: An In-depth Technical Guide to the Discovery and History of 4-Sulfamoylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 4-sulfamoylbenzoic acid and its derivatives from their origins in sulfonamide antibacterial research to their status as indispensable diuretics and versatile pharmacological scaffolds is a testament to the power of chemical modification in drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and key experimental protocols that defined the development of this crucial class of therapeutic agents. The core 4-sulfamoylbenzoic acid structure, particularly its chlorinated analogue, 4-chloro-3-sulfamoylbenzoic acid, serves as the foundational framework for potent loop diuretics, which are cornerstones in the management of edema, congestive heart failure, and hypertension.[1] This document delves into the synthesis, mechanism of action, structure-activity relationships, and the detailed experimental methodologies used to evaluate the diuretic potential of these compounds.

A Historical Trajectory: From Antibacterials to Diuretics

The story of 4-sulfamoylbenzoic acid derivatives is intrinsically linked to the broader history of sulfonamides. Initially developed as antibacterial agents in the 1930s, the therapeutic potential of sulfonamides expanded dramatically as researchers began to explore their diverse biological activities.[2][3] A pivotal observation was the diuretic side effect of some early sulfonamide antibacterials, which spurred a new direction in research. This led to the systematic modification of the sulfonamide scaffold, ultimately giving rise to potent diuretic agents. The first sulfonamide, Prontosil, was discovered in 1932 by Gerhard Domagk, who was awarded the Nobel Prize in Medicine in 1939 for this discovery.[4] It was later found that Prontosil was a prodrug that metabolized into sulfanilamide, the active antibacterial agent.[3] This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives, leading to the development of drugs for a wide range of conditions beyond bacterial infections.[5]

The evolution from antibacterial sulfonamides to diuretics was a significant milestone. Researchers in the 1940s and 1950s began to intentionally modify the sulfanilamide structure to enhance its diuretic properties while minimizing its antibacterial effects. This led to the development of the thiazide diuretics and, subsequently, the more potent loop diuretics derived from 4-sulfamoylbenzoic acid.

The Cornerstone Molecule: Synthesis of 4-Sulfamoylbenzoic Acid and its Derivatives

The chemical synthesis of 4-sulfamoylbenzoic acid and its derivatives is a critical aspect of their development and production. The general synthetic route involves the chlorosulfonation of a benzoic acid derivative followed by amination.[1]

General Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

A common and foundational method for the synthesis of 4-chloro-3-sulfamoylbenzoic acid starts with 4-chlorobenzoic acid. This starting material is treated with chlorosulfonic acid, which introduces a chlorosulfonyl group onto the benzene ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid. Subsequent reaction with ammonia replaces the chlorine of the chlorosulfonyl group with an amino group, forming the desired 4-chloro-3-sulfamoylbenzoic acid.[1]

Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid

Furosemide, a prominent loop diuretic, is synthesized from 2,4-dichlorobenzoic acid. The process involves chlorosulfonation, followed by ammonolysis to create the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid. The final step is a condensation reaction with furfurylamine.[6][7]

Experimental Protocol: Synthesis of Furosemide

-

Chlorosulfonation of 2,4-Dichlorobenzoic Acid: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid.[6] The crude product is filtered and washed with cold water.[6]

-

Ammonolysis: The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then slowly added to a cooled solution of ammonia water, maintaining the temperature below 10°C.[7] The reaction mixture is stirred for several hours to form 2,4-dichloro-5-sulfamoylbenzoic acid.[6]

-

Condensation with Furfurylamine: The 2,4-dichloro-5-sulfamoylbenzoic acid is then condensed with furfurylamine in the presence of a suitable solvent and heat to yield furosemide.[6] The crude furosemide is collected by filtration and can be purified by recrystallization from ethanol.[6]

Synthesis of Bumetanide from 4-Chlorobenzoic Acid

Bumetanide, another potent loop diuretic, is synthesized from 4-chlorobenzoic acid through a multi-step process.[8]

Experimental Protocol: Synthesis of Bumetanide

-

Chlorosulfonation and Nitration: 4-chlorobenzoic acid is first sulfonylchlorinated with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid. This intermediate is then nitrated with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[8]

-

Ammonolysis and Phenoxylation: The dually substituted benzoic acid is reacted with ammonia to give 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. This is followed by a reaction with sodium phenolate, which displaces the chlorine atom to form 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.[8]

-

Reduction and Alkylation: The nitro group is reduced to an amino group using a palladium on carbon catalyst, yielding 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.[8] In the final step, this intermediate is reacted with n-butanol in the presence of an acid catalyst to introduce the butylamino group, forming bumetanide.[8][9] A one-pot synthesis method has also been developed where the reduction of the nitro group and reductive amination with butyraldehyde occur concurrently in an autoclave.[10]

Mechanism of Action: Targeting the Na+-K+-2Cl- Cotransporter

The primary mechanism of action for loop diuretics derived from 4-sulfamoylbenzoic acid is the inhibition of the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[11][12] By binding to the chloride-binding site on the NKCC2 transporter, these drugs block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[11] This inhibition of ion reabsorption disrupts the osmotic gradient in the renal medulla, leading to a significant increase in the excretion of water and electrolytes, resulting in a potent diuretic effect.[11][13]

Some 4-sulfamoylbenzoic acid derivatives also exhibit inhibitory activity against carbonic anhydrase.[1] Carbonic anhydrase inhibitors were among the earliest non-mercurial diuretics, and this secondary mechanism can contribute to the overall diuretic and physiological effects of these compounds.

Structure-Activity Relationship (SAR)

The diuretic potency and profile of 4-sulfamoylbenzoic acid derivatives are highly dependent on their chemical structure. Key SAR findings include:

-

The 5-sulfamoyl group is essential for diuretic activity.[14]

-

The carboxylic acid group at C-1 provides optimal activity.[14]

-

Substitution at the 4-position with an activating group such as chloro, phenoxy, or benzyl enhances diuretic potency.[14] The steric influence of this substituent is also a critical factor.[15]

-

The nature of the substituent at the 2- or 3-position differentiates various series of 5-sulfamoylbenzoic acid diuretics and significantly impacts their activity.[14] For instance, substituting the 3-alkylamino moiety with 3-alkoxy or 3-alkylthio groups can retain the diuretic profile and potency.[15]

Quantitative Data on Prominent 4-Sulfamoylbenzoic Acid Derivatives

The following table summarizes key quantitative data for some of the most clinically significant loop diuretics derived from the 4-sulfamoylbenzoic acid scaffold.

| Compound | Relative Potency (vs. Furosemide) | Bioavailability (%) | Plasma Half-life (hours) | Duration of Action (hours) |

| Furosemide | 1 | 10-100 (highly variable)[16] | 1.5 - 2[17] | 6 - 8[16] |

| Bumetanide | 40[18] | 80 - 95[16] | ~1[17] | 4 - 6[16][17] |

| Torsemide | 2-4 | 80 - 90[16] | 3 - 4[17] | 12 - 16[16] |

Key Experimental Protocols

The development and characterization of 4-sulfamoylbenzoic acid derivatives rely on a suite of standardized in vitro and in vivo assays.

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method for evaluating the diuretic potential of new chemical entities.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.

Animals: Male or female Wistar albino rats (150-200 g).

Procedure:

-

Animals are fasted overnight (approximately 18 hours) with free access to water.[19][20]

-

The rats are hydrated with a single oral dose of normal saline (25 mL/kg).[19]

-

The urinary bladder is emptied by gentle compression of the pelvic area and pulling down the tail.[19]

-

The rats are divided into control and test groups. The control group receives the vehicle (e.g., normal saline), the positive control group receives a standard diuretic like furosemide (e.g., 10 mg/kg), and the test groups receive the compound of interest at various doses.[20][21]

-

Immediately after administration, the rats are placed individually in metabolic cages for urine collection.[19][20]

-

Urine is collected and the volume is measured at specific time intervals (e.g., every hour for 5 hours and then up to 24 hours).[20]

-

The collected urine can be analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects. The pH of the urine is also measured.[19]

-

Diuretic activity, diuretic index, and other parameters are calculated based on the urine output of the test groups compared to the control group.[19]

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is used to determine if a compound inhibits the carbonic anhydrase enzyme.

Objective: To measure the in vitro inhibitory activity of a test compound against carbonic anhydrase.

Principle: The assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.[22] The rate of p-nitrophenol formation is monitored by the increase in absorbance at 400-405 nm.[22]

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).[22]

-

Carbonic Anhydrase (CA) Enzyme Stock Solution (e.g., 1 mg/mL) in cold Assay Buffer.[22]

-

Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in a suitable organic solvent like acetonitrile.[22]

-

Test compound and positive control (e.g., Acetazolamide) solutions in DMSO.[22]

-

-

Assay in a 96-well plate:

-

To each well, add Assay Buffer.

-

Add the test compound or positive control at various concentrations (typically a serial dilution). A vehicle control (DMSO) is also included.

-

Add the CA working solution to all wells except the blank.

-

Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[22]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

The rate of reaction (slope of the absorbance vs. time curve) is calculated for each concentration of the inhibitor.

-

The percentage of inhibition is determined relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assay (86Rb Uptake Assay)

This assay directly measures the inhibition of the NKCC transporter, the primary target of loop diuretics.

Objective: To determine the inhibitory activity of a test compound on NKCC1 or NKCC2.

Principle: The assay uses radioactive rubidium (86Rb) as a tracer for potassium (K+). Cells expressing the NKCC transporter will take up 86Rb along with Na+ and Cl-. The amount of intracellular 86Rb is quantified by scintillation counting. A decrease in 86Rb uptake in the presence of a test compound indicates inhibition of the NKCC transporter.

Procedure:

-

Cell Culture: Use a cell line that expresses the NKCC1 or NKCC2 transporter (e.g., HEK293 cells transfected with the transporter).

-

Pre-incubation:

-

The cells are pre-incubated in an isosmotic saline solution. This solution often contains ouabain to inhibit the Na+/K+-ATPase, which can also transport 86Rb.

-

The test compound at various concentrations is added during this pre-incubation step.

-

-

Uptake Initiation:

-

The uptake is initiated by adding a solution containing 86Rb and the test compound.

-

-

Uptake Termination and Washing:

-

After a defined incubation period, the uptake is stopped by rapidly washing the cells with a cold, isotonic stop solution to remove extracellular 86Rb.

-

-

Quantification:

-

The cells are lysed, and the intracellular 86Rb is quantified using a scintillation counter.

-

-

Data Analysis:

-

The bumetanide-sensitive 86Rb uptake is calculated by subtracting the uptake in the presence of a saturating concentration of bumetanide (a known NKCC inhibitor) from the total uptake.

-

The inhibitory effect of the test compound is expressed as a percentage of the bumetanide-sensitive uptake.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Conclusion

The discovery and development of 4-sulfamoylbenzoic acid derivatives represent a landmark achievement in medicinal chemistry and pharmacology. From their serendipitous discovery as diuretic agents stemming from sulfonamide antibacterial research, these compounds have been refined through decades of chemical synthesis and biological evaluation to become highly potent and specific inhibitors of the Na+-K+-2Cl- cotransporter. The in-depth understanding of their synthesis, mechanism of action, and structure-activity relationships, facilitated by the experimental protocols detailed in this guide, continues to be crucial for the rational design of new and improved diuretic agents. The legacy of 4-sulfamoylbenzoic acid derivatives underscores the profound impact of systematic drug discovery in addressing major human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 9. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 10. ijrpc.com [ijrpc.com]

- 11. Loop diuretic - Wikipedia [en.wikipedia.org]

- 12. Loop Diuretics Unique Mechanism of Action [japi.org]

- 13. Loop Diuretics | Mechanism of Action, Side Effects & Examples | Study.com [study.com]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]

- 18. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rjptsimlab.com [rjptsimlab.com]

- 21. dovepress.com [dovepress.com]

- 22. benchchem.com [benchchem.com]

A Comprehensive Guide to the Solubility of 4-Sulfamoylbenzoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-sulfamoylbenzoic acid (also known as Carzenide), a compound of interest in medicinal chemistry and organic synthesis. An understanding of its solubility is critical for applications ranging from reaction optimization and purification to formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Core Data Presentation: Solubility Profile

The solubility of 4-sulfamoylbenzoic acid has been determined in a limited number of common laboratory solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | 0.453 - 1.03 mg/mL at 25°C[1][2][3] | Sparingly soluble to immiscible[1][4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 100 mg/mL[5] | Highly soluble |

| Alcohol (general) | Protic | Not available | Soluble / Easily soluble[1][4] |

| Diethyl Ether | Ether | Not available | Insoluble[1] |

| Benzene | Aromatic Hydrocarbon | Not available | Insoluble[1] |

Note: Contradictory qualitative descriptions for water solubility exist in the literature, ranging from "immiscible" to specific low-level quantitative values. This suggests that while not highly soluble, it does have measurable solubility in water.

Experimental Protocol for Solubility Determination

The following section details a generalized yet comprehensive methodology for determining the equilibrium solubility of 4-sulfamoylbenzoic acid, based on the widely recognized shake-flask method. This protocol can be adapted for various solvents.

Materials and Equipment

-

Solute: High-purity 4-sulfamoylbenzoic acid (>99%)

-

Solvents: A range of analytical grade common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Preparation of Saturated Solution

-

Add an excess amount of solid 4-sulfamoylbenzoic acid to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the solute added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., set to 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

Analysis of Solute Concentration

The concentration of 4-sulfamoylbenzoic acid in the filtered saturated solution can be determined by several methods. An HPLC-based method is described here due to its high sensitivity and specificity.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-sulfamoylbenzoic acid of known concentrations in the same solvent used for the solubility test.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Using the calibration curve, determine the concentration of 4-sulfamoylbenzoic acid in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is then expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

References

An In-depth Technical Guide to the Stability and Storage of 4-Sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide). The information presented here is crucial for ensuring the integrity of the compound in research and pharmaceutical development, where purity and stability are paramount.

Core Stability Profile and Storage Recommendations

4-Sulfamoylbenzoic acid is a white crystalline powder that is generally considered stable under standard laboratory conditions.[1][2] However, its stability can be influenced by specific environmental factors. To maintain its chemical integrity, the following storage and handling guidelines are recommended.

Table 1: Recommended Storage and Handling of 4-Sulfamoylbenzoic Acid

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room Temperature | [3] |

| Atmosphere | Store in a dry environment. | [3] |

| Container | Keep in a tightly sealed, original container. Polyethylene or polypropylene containers are suitable.[2] | [2] |

| Ventilation | Store in a well-ventilated place. | [2] |

| Incompatibilities | Avoid contact with strong oxidizing agents.[2] | [2] |

Physicochemical Properties

Understanding the physicochemical properties of 4-sulfamoylbenzoic acid is essential for its proper handling and for the development of analytical methods.

Table 2: Physicochemical Properties of 4-Sulfamoylbenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄S | [4] |

| Molecular Weight | 201.2 g/mol | [4] |

| Melting Point | 285-295 °C (decomposes) | [4] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in alcohol.[2] | [2] |

| pKa | 3.50 (at 25°C) | [3] |

Forced Degradation Studies: A Proactive Approach to Stability Assessment

While 4-sulfamoylbenzoic acid is stable under recommended conditions, forced degradation studies are critical to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Summary of Forced Degradation Conditions (General Protocol)

| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 8 hours at 60-80°C | Potential hydrolysis of the sulfonamide or carboxylic acid ester (if applicable in derivatives). |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 8 hours at 60-80°C | Potential hydrolysis of the sulfonamide group. |

| Oxidation | 3% - 30% H₂O₂ | 24 hours at room temperature | Oxidation of the sulfonamide or aromatic ring. |

| Thermal Degradation | Dry heat at 105°C | 24 - 72 hours | Decomposition of the molecule. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | As per ICH Q1B | Photolytic degradation. |

Potential Degradation Pathways

Based on the functional groups present in 4-sulfamoylbenzoic acid (a carboxylic acid and a sulfonamide attached to a benzene ring), the following degradation pathways can be postulated under forced degradation conditions.

Caption: Postulated degradation pathways of 4-sulfamoylbenzoic acid.

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies and for the development of a stability-indicating HPLC method.

Forced Degradation Experimental Protocols

Objective: To generate potential degradation products of 4-sulfamoylbenzoic acid under various stress conditions.

a) Acid Hydrolysis:

-

Accurately weigh 10 mg of 4-sulfamoylbenzoic acid and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Add 10 mL of 1 M HCl.

-

Reflux the solution at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

b) Base Hydrolysis:

-

Follow the same initial steps as for acid hydrolysis.

-

Add 10 mL of 1 M NaOH.

-

Reflux the solution at 80°C for 8 hours.

-

Cool and neutralize with 1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

c) Oxidative Degradation:

-

Dissolve 10 mg of 4-sulfamoylbenzoic acid in 10 mL of a suitable solvent.

-

Add 1 mL of 30% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

d) Thermal Degradation (Solid State):

-

Place a thin layer of 4-sulfamoylbenzoic acid powder in a petri dish.

-

Expose to dry heat at 105°C in a calibrated oven for 24 hours.

-

After exposure, dissolve the sample in a suitable solvent and dilute to 100 µg/mL for analysis.

e) Photostability:

-

Expose a solid sample and a solution of 4-sulfamoylbenzoic acid (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples by HPLC.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating 4-sulfamoylbenzoic acid from its potential degradation products.

Caption: Workflow for stability-indicating HPLC method development and validation.

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Conclusion

This technical guide summarizes the critical information regarding the stability and storage of 4-sulfamoylbenzoic acid. Adherence to the recommended storage conditions is vital for maintaining the compound's integrity. The provided protocols for forced degradation studies and HPLC method development offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of their work involving this important chemical entity. It is important to note that while general guidelines are provided, specific experimental conditions may require optimization based on the intended application and available instrumentation.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Sulfamoylbenzoic Acid as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The catalytic prowess of these enzymes in the reversible hydration of carbon dioxide to bicarbonate has significant implications in various pathological conditions. Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer. Among the various classes of CA inhibitors, sulfonamides represent a well-established and potent group. This technical guide provides a comprehensive overview of the mechanism of action of 4-sulfamoylbenzoic acid, a prototypical sulfonamide inhibitor, offering insights into its molecular interactions, inhibitory kinetics, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Tale of Zinc Coordination

The inhibitory activity of 4-sulfamoylbenzoic acid against carbonic anhydrase is primarily attributed to the interaction of its sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1] This zinc ion is essential for the catalytic activity of the enzyme, as it polarizes a water molecule to generate a potent zinc-bound hydroxide ion, which acts as the nucleophile in the hydration of carbon dioxide.

4-Sulfamoylbenzoic acid, in its deprotonated (anionic) form, acts as a potent inhibitor by directly coordinating to the catalytic Zn²⁺ ion. The nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule/hydroxide ion, thereby preventing the enzyme from carrying out its catalytic function.[2] This binding is further stabilized by a network of hydrogen bonds between the sulfonamide group and the side chain of a key amino acid residue, Threonine 199 (in human CA II), within the active site.[1] The aromatic ring of the inhibitor engages in van der Waals interactions with hydrophobic residues lining the active site cavity, further enhancing the binding affinity.

The overall binding can be summarized in the following key interactions:

-

Coordination Bond: The primary interaction involves the formation of a coordination bond between the nitrogen atom of the deprotonated sulfonamide group and the Zn²⁺ ion.

-

Hydrogen Bonding: The sulfonamide group acts as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the hydroxyl group of Thr199 and the backbone amide of the same residue.

-

Van der Waals Interactions: The benzene ring of 4-sulfamoylbenzoic acid interacts with hydrophobic amino acid residues within the active site, contributing to the stability of the enzyme-inhibitor complex.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of 4-sulfamoylbenzoic acid and its derivatives is typically quantified by determining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values provide a measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition. The tables below summarize the inhibitory activities of various derivatives of 4-sulfamoylbenzoic acid against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | ||||

| Compound 6 (4-methoxyphenyl) | 7.9 | 3.7 | 0.9 | - |

| Compound 16 (4-methylbenzyl) | 5.6 | - | 0.8 | - |

| Compound 20 | - | - | 0.9 | - |

| Benzamide-4-sulfonamides | ||||

| Compound 3h | - | - | 8.0 | - |

| Compound 3k | - | - | 9.3 | - |

| General range for hCA I | 5.3–334 | - | - | - |

Note: Data compiled from multiple studies.[3][4] "-" indicates data not available.

Experimental Protocols for Determining Inhibitory Activity

The in vitro inhibition of carbonic anhydrase activity by 4-sulfamoylbenzoic acid and its derivatives is commonly assessed using a stopped-flow spectrophotometric method or an esterase assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the inhibition of the enzyme's primary physiological function: the hydration of carbon dioxide.

1. Reagent Preparation:

-

Enzyme Solution: A stock solution of purified human carbonic anhydrase (e.g., hCA II) is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

-

Inhibitor Solutions: A series of dilutions of 4-sulfamoylbenzoic acid are prepared in the same buffer, typically with a small amount of DMSO to ensure solubility.

-

CO₂-Saturated Solution: A solution of the same buffer is saturated with CO₂ gas.

-

pH Indicator Solution: A solution of a pH-sensitive indicator (e.g., phenol red) is prepared in the same buffer.

2. Assay Procedure:

-

The enzyme solution and the inhibitor solution (or buffer for control) are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ leads to a decrease in pH.

-

The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance change versus time curve.

3. Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This is a colorimetric assay that utilizes the esterase activity of carbonic anhydrase.

1. Reagent Preparation:

-

Enzyme Solution: As described above.

-

Inhibitor Solutions: As described above.

-

Substrate Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a water-miscible organic solvent like acetonitrile or DMSO.

-

Assay Buffer: A suitable buffer such as Tris-HCl (e.g., 50 mM, pH 7.5) is used.[4]

2. Assay Procedure:

-

In a 96-well plate, the assay buffer, enzyme solution, and inhibitor solution (or buffer for control) are added to the wells.

-

The plate is incubated for a defined period to allow for enzyme-inhibitor binding.

-

The reaction is initiated by adding the p-NPA substrate solution to all wells.

-

The increase in absorbance at 400-405 nm is measured kinetically over time using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

3. Data Analysis:

-

The rate of the reaction (change in absorbance per unit time) is determined for each well.

-

The percentage of inhibition is calculated, and the IC50 and Ki values are determined as described for the stopped-flow assay.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows.

Caption: The catalytic cycle of carbonic anhydrase.

Caption: Mechanism of carbonic anhydrase inhibition.

Caption: Experimental workflow for CA inhibition assay.

Conclusion

4-Sulfamoylbenzoic acid serves as a foundational scaffold for a significant class of carbonic anhydrase inhibitors. Its mechanism of action, centered on the high-affinity interaction of the sulfonamide group with the active site zinc ion, provides a clear rationale for its potent inhibitory effects. The ability to modify the carboxyl group of 4-sulfamoylbenzoic acid has led to the development of a diverse range of derivatives with tailored inhibitory profiles against various CA isozymes.[4][5] The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers engaged in the discovery and development of novel carbonic anhydrase inhibitors for a multitude of therapeutic applications. The continued exploration of the structure-activity relationships within this class of compounds holds the promise of yielding even more potent and isoform-selective inhibitors in the future.

References

- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Sulfamoylbenzoic Acid: An In-depth Technical Guide

Introduction

4-Sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid, notable for its applications as a cross-linking reagent in organic synthesis and as a carbonic anhydrase inhibitor.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-sulfamoylbenzoic acid, complete with data interpretation, experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure

IUPAC Name: 4-sulfamoylbenzoic acid Molecular Formula: C₇H₇NO₄S Molecular Weight: 201.20 g/mol [2] CAS Number: 138-41-0[1]

Figure 1: Chemical structure of 4-sulfamoylbenzoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

The ¹H NMR spectrum of 4-sulfamoylbenzoic acid exhibits distinct signals corresponding to the aromatic, carboxylic acid, and sulfonamide protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.14 | Doublet (d) | H-2, H-6 |

| ~7.97 | Doublet (d) | H-3, H-5 |

| ~7.57 | Singlet (s) | -SO₂NH₂ |

| ~13.4 | Singlet (s) | -COOH |

Table 1: ¹H NMR spectral data for 4-sulfamoylbenzoic acid in DMSO-d₆.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166-170 | C-7 (-COOH) | Carbonyl carbon in a carboxylic acid.[4] |

| ~145-150 | C-4 | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |

| ~130-135 | C-1 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~128-130 | C-2, C-6 | Aromatic carbons ortho to the carboxylic acid group. |

| ~125-128 | C-3, C-5 | Aromatic carbons ortho to the sulfonamide group.[5] |

Table 2: Predicted ¹³C NMR spectral data for 4-sulfamoylbenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3550 (broad) | O-H stretch | Carboxylic acid |

| 3300-3500 (medium) | N-H stretch | Sulfonamide (-SO₂NH₂) |

| 3000-3100 (medium) | C-H stretch | Aromatic |

| 2500-3300 (very broad) | O-H stretch | Carboxylic acid dimer |

| 1680-1710 (strong) | C=O stretch | Carboxylic acid |

| 1580-1620 (medium) | C=C stretch | Aromatic ring |

| 1300-1350 (strong) | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) |

| 1150-1180 (strong) | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) |

Table 3: Characteristic IR absorption bands for 4-sulfamoylbenzoic acid.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Molecular Ion (M⁺): m/z = 201

| Fragment Ion (m/z) | Proposed Neutral Loss |

| 184 | H₂O (from -COOH) |

| 185 | NH₃ (from -SO₂NH₂) |

| 156 | COOH |

| 137 | SO₂NH₂ |

| 121 | Loss of SO₂ and NH₂ |

| 93 | C₆H₅O⁺ |

| 65 | C₅H₅⁺ |

Table 4: Expected mass spectral fragmentation data for 4-sulfamoylbenzoic acid.[2][8][9]

Experimental Protocols

General Workflow for Spectroscopic Analysis

References

- 1. 对磺酰胺苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. whitman.edu [whitman.edu]

- 3. Carzenide(138-41-0) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. instanano.com [instanano.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Theoretical and Computational Studies of 4-Sulfamoylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used in the study of 4-sulfamoylbenzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, serving as crucial scaffolds for the development of various enzyme inhibitors.[1] This document outlines the synthesis, molecular modeling, and quantitative structure-activity relationship (QSAR) studies of these derivatives, presenting data in a structured format and providing detailed experimental and computational protocols.

Introduction to 4-Sulfamoylbenzoic Acid Derivatives

4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a versatile organic compound characterized by a benzoic acid and a sulfonamide group.[1] This core structure is a key component in a variety of therapeutic agents, including the diuretic furosemide, which targets Na-K-Cl cotransporters.[1] By modifying the N-substituents on the sulfonamide nitrogen, researchers can modulate the pharmacological properties of these derivatives to selectively target enzymes implicated in a range of pathologies, such as inflammation, cancer, glaucoma, and metabolic diseases.[1]

Synthesis of 4-Sulfamoylbenzoic Acid Derivatives

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives typically follows a multi-step process that is amenable to the generation of diverse compound libraries.[1]

General Synthetic Workflow

The most common synthetic route involves two primary chemical transformations: sulfonamide formation and ester hydrolysis.[1] The process generally begins with a commercially available starting material, such as methyl 4-(chlorosulfonyl)benzoate.[1]

Detailed Experimental Protocol: Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives[1]

-

Sulfonamide Formation:

-

Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2).

-

Add a primary or secondary amine (1.1 eq) and a base like pyridine or triethylamine (TEA) (1.2 eq).

-

Stir the reaction mixture at room temperature for a specified time (typically 2-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with an acidic solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(N,N-disubstituted-sulfamoyl)benzoate intermediate.

-

-

Ester Hydrolysis:

-

Dissolve the crude intermediate in a mixture of methanol and aqueous potassium hydroxide (KOH) (e.g., 20% aqueous KOH).

-

Heat the mixture to reflux (approximately 70°C) for several hours (typically 5 hours).

-

After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the final product.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the N-substituted 4-sulfamoylbenzoic acid.

-

The final product can be further purified by recrystallization or column chromatography if necessary.

-

Computational Studies of 4-Sulfamoylbenzoic Acid Derivatives

Computational methods are integral to the rational design and optimization of 4-sulfamoylbenzoic acid derivatives as enzyme inhibitors. Molecular docking and QSAR are two powerful techniques employed in this area.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically in the form of a docking score or binding energy.[2][3] This method is instrumental in understanding the binding modes of 4-sulfamoylbenzoic acid derivatives with their target enzymes.[4]

The following diagram illustrates a typical workflow for a molecular docking study.[2]

This protocol provides a step-by-step guide for performing molecular docking using the widely-used software AutoDock Vina.

-

Receptor Preparation:

-

Download Receptor Structure: Obtain the 3D structure of the target protein from the RCSB Protein Data Bank (PDB). For example, Dihydropteroate synthase (DHPS) from S. aureus (PDB ID: 1AD4) is a known target for sulfonamides.

-

Clean the PDB File: Use a molecular visualizer like PyMOL or UCSF Chimera to remove water molecules, non-essential ions, and co-factors from the PDB file. Retain only the protein chain(s) relevant to the binding site.

-

Prepare for AutoDock (PDBQT format): In AutoDock Tools (ADT), add polar hydrogens and assign Gasteiger charges to the protein. Save the prepared receptor as a .pdbqt file.

-

-

Ligand Preparation:

-

Obtain Ligand Structure: Download the 3D structure of the 4-sulfamoylbenzoic acid derivative from a database like PubChem or ZINC, or draw it using chemical drawing software.

-

Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or UCSF Chimera to obtain a low-energy conformation.

-

Prepare for AutoDock (PDBQT format): In ADT, add hydrogens, calculate Gasteiger charges, and define rotatable bonds to allow for ligand flexibility. Save the prepared ligand as a .pdbqt file.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The center of the grid box can be determined from a co-crystallized ligand, if available.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box.

-

-

Analysis of Results:

-

Analyze the output from AutoDock Vina, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

-

Visualize the ligand-receptor interactions of the best-scoring pose using a molecular graphics program to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][6] This approach is valuable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.[5][7]

The development of a robust QSAR model involves several key steps, as illustrated in the following diagram.[7][8]

-

Data Set Preparation:

-

Compile a dataset of 4-sulfamoylbenzoic acid derivatives with their corresponding biological activities (e.g., IC50, Ki).

-

Ensure the data is curated and consistent.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its structure (e.g., constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors). Software like Dragon or PaDEL-Descriptor can be used for this purpose.

-

-

Data Splitting:

-

Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on external data.

-

-

Feature Selection:

-

Select a subset of the most relevant descriptors to include in the model. This helps to avoid overfitting and improves the interpretability of the model. Various statistical methods can be used for feature selection.

-

-

Model Building:

-

Use a statistical method to build a mathematical model that relates the selected descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

-

-

Model Validation:

-

Rigorously validate the developed QSAR model to assess its statistical significance and predictive power. This involves both internal validation (e.g., cross-validation) and external validation using the test set.

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 4-sulfamoylbenzoic acid derivatives, highlighting their inhibitory activities against different enzyme targets.

Table 1: Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) by Sulfamoylbenzoic Acid Derivatives [9]

| Compound ID | Target | IC50 (µM) |

| 2d | h-NTPDase8 | 0.28 ± 0.07 |

| 3f | h-NTPDase2 | 0.27 ± 0.08 |

| 3i | h-NTPDase1 | 2.88 ± 0.13 |

| 3i | h-NTPDase3 | 0.72 ± 0.11 |

| 3j | h-NTPDase2 | 0.29 ± 0.07 |

| 4d | h-NTPDase2 | 0.13 ± 0.01 |

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzamide-4-Sulfonamides [10]

| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |

| 3a | 334 | 12.1 | 8.9 | 15.3 |

| 3c | 85.3 | 2.5 | 1.8 | 3.1 |

| 3f | 67.4 | 1.1 | 0.78 | 2.5 |

| 3i | 57.8 | 0.92 | 0.65 | 1.9 |

| 3j | 76.2 | 1.5 | 1.1 | 2.8 |

Table 3: Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives [11]

| Compound ID | IC50 (µM) |

| 33 | 12 |

| 85 | Submicromolar |

| 88 | Submicromolar |

Conclusion

The theoretical and computational study of 4-sulfamoylbenzoic acid derivatives is a vibrant area of research that plays a crucial role in the development of novel therapeutic agents. The integration of chemical synthesis with computational techniques like molecular docking and QSAR provides a powerful platform for the rational design and optimization of potent and selective enzyme inhibitors. This guide has provided an overview of the key methodologies and a summary of quantitative data to aid researchers in this field. As computational power and methodologies continue to advance, these approaches will undoubtedly accelerate the discovery of new drugs based on the 4-sulfamoylbenzoic acid scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 6. youtube.com [youtube.com]

- 7. neovarsity.org [neovarsity.org]

- 8. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Sulfamoylbenzoic Acid Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals